N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)methanesulfonamide
Description
Molecular Formula: C₂₃H₂₃N₂O₄S
Molecular Weight: 423.51 g/mol
Key Structural Features:
- A 2-hydroxypropyl linker connecting the carbazole to the sulfonamide group.
- A methanesulfonamide moiety substituted with a 4-methoxyphenyl group, introducing both sulfonamide hydrogen-bonding capacity and methoxy-driven polarity.
The 4-methoxyphenyl substituent may influence target selectivity and pharmacokinetic properties compared to other derivatives.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-19-13-11-17(12-14-19)25(30(2,27)28)16-18(26)15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,26H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVGBZCAFLGQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various research findings.
Compound Overview
- Molecular Formula : C28H26N2O4S
- Molecular Weight : 426.58 g/mol
- IUPAC Name : N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide
The compound features a carbazole moiety, which is known for its fluorescent properties, and a methanesulfonamide group, contributing to its biological activity.
Synthesis
The synthesis typically involves the following steps:
- Formation of Intermediate : Reaction of 9H-carbazole with epichlorohydrin to create a 3-(9H-carbazol-9-yl)-2-hydroxypropyl intermediate.
- Final Product Formation : The intermediate is then reacted with 4-methoxyphenylbenzenesulfonamide under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- DNA Intercalation : The carbazole moiety can intercalate into DNA, potentially disrupting cellular processes such as replication and transcription.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in signaling pathways, contributing to its anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Cell Line Studies : In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the modulation of apoptotic pathways.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell growth, with an IC50 value indicating significant potency.
-
Anti-inflammatory Effects :
- In a model of inflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
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Fluorescent Properties :
- The unique structure allows it to act as a fluorescent probe in biological imaging applications, enhancing visualization of cellular processes.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- KL001 (furan-2-ylmethyl substituent): Demonstrates circadian period lengthening by stabilizing CRY proteins . The furan group’s smaller size and oxygen heteroatom may facilitate interactions with CRY’s hydrophobic pockets.
- This substitution might reduce CRY affinity but improve metabolic stability .
- Halogenated Derivatives (e.g., ): Bromine and chlorine atoms on the carbazole core enhance molecular weight and hydrophobic interactions, possibly improving target binding but increasing toxicity risks .
Physicochemical Properties
- Lipophilicity : The 2,4-dimethylphenyl derivative (XlogP = 4.2) is more hydrophobic than the target compound (estimated XlogP ~3.5), which could influence blood-brain barrier penetration.
Stereochemical Considerations
All listed compounds, including the target, lack defined stereocenters (e.g., "0 of 1 defined stereocentres" in –3), suggesting racemic mixtures in synthesis. This may limit enantiomer-specific activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
